N-Methylmethanamine acetate

Soil Microbiology Herbicide Ecotoxicology Dehydrogenase Biomarker

N-Methylmethanamine acetate (CAS 10511-03-2), systematically named methanamine, N-methyl-, acetate (1:1) and widely referred to as dimethylammonium acetate, is a protic ionic liquid (PIL) / organic salt with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g·mol⁻¹. The salt is composed of the dimethylammonium cation [(CH₃)₂NH₂⁺] and the acetate anion [CH₃COO⁻], exhibiting complete water miscibility and a calculated aqueous pH of approximately 7.75 based on the pKb of dimethylamine (3.27) and the pKa of acetic acid (4.77).

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 10511-03-2
Cat. No. B12722468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmethanamine acetate
CAS10511-03-2
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(=O)O.CNC
InChIInChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4)
InChIKeyQHNXEVRKFKHMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylmethanamine Acetate (CAS 10511-03-2): Procurement-Relevant Identity, Synonyms, and Core Physicochemical Profile


N-Methylmethanamine acetate (CAS 10511-03-2), systematically named methanamine, N-methyl-, acetate (1:1) and widely referred to as dimethylammonium acetate, is a protic ionic liquid (PIL) / organic salt with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g·mol⁻¹ [1]. The salt is composed of the dimethylammonium cation [(CH₃)₂NH₂⁺] and the acetate anion [CH₃COO⁻], exhibiting complete water miscibility and a calculated aqueous pH of approximately 7.75 based on the pKb of dimethylamine (3.27) and the pKa of acetic acid (4.77) [2]. Physical properties reported by commercial suppliers include a melting point range of 73.0–77.0 °C and high hygroscopicity, necessitating storage under inert gas and cool, dry conditions . This compound is distinct from the more widely used ammonium acetate and from methylammonium acetate in its cation alkyl-substitution pattern, a structural feature that directly controls its thermophysical properties, buffer pH, crystallization-modulating behavior in perovskite fabrication, and environmental fate as a hydrolysis product of N,N-dimethylacetamide (DMAC) [3].

Why Ammonium Acetate, Methylammonium Acetate, or Trimethylammonium Acetate Cannot Simply Replace Dimethylammonium Acetate


In-class substitution among acetate-based ammonium salts is scientifically unsound because the degree of N-alkyl substitution directly governs the cation's hydrogen-bonding capacity, steric bulk, basicity, and ion-pairing strength, which in turn control the compound's performance in every documented application. Evidence demonstrates that ammonium acetate (unsubstituted), methylammonium acetate (monomethyl), dimethylammonium acetate (dimethyl), and trimethylammonium acetate (trimethyl) exhibit markedly different aqueous pH values [1], perovskite crystallization kinetics [2], soil dehydrogenase inhibition potency [3], and mass-spectrometric adduct-formation behavior [4]. Even between the dimethyl and trimethyl homologs, the presence or absence of a single N–H proton alters hydrogen-bond donor count from 1 to 0, fundamentally changing solvation properties and crystallization-modulating ability. Procuring a generic 'ammonium acetate salt' without specifying the cation risks introducing an ineffective or even detrimental material.

Quantitative Comparator-Based Evidence for Dimethylammonium Acetate Differentiation


Soil Dehydrogenase Activity Inhibition: Dimethylammonium Acetate vs. Nicosulfuron–Atrazine Combination

In a direct head-to-head soil treatment study, dimethylammonium acetate applied at rate X3 produced the lowest dehydrogenase activity (26.33 ± 0.9 µg TPF·g⁻¹·h⁻¹) among the two tested herbicides, significantly lower (P ≤ 0.05) than the Nicosulfuron + Atrazine combination and the untreated control [1]. Furthermore, dimethylammonium acetate uniquely induced significant (P ≤ 0.05) increases in soil calcium, magnesium, sodium, potassium, manganese, copper, and zinc content, with manganese reaching the highest level (7.29 ± 0.20 mg·kg⁻¹) across all treatments [1]. It also generated the highest exchangeable acidity (0.85 ± 0.08 Cmol·kg⁻¹) and electrical conductivity (1.75 ± 0.14 Cmol·kg⁻¹) at the X3 application rate, differentiating it from the sulfonylurea–triazine combination [1].

Soil Microbiology Herbicide Ecotoxicology Dehydrogenase Biomarker

Perovskite Crystallization Temperature Reduction: Dimethylammonium Acetate Additive in CsPbI₃ Solar Cells

In CsPbI₃ inorganic perovskite fabrication, introducing dimethylammonium acetate into the precursor solution reduces the crystallization temperature (Tc) from 200 °C to 150 °C—a 50 °C reduction—while simultaneously facilitating rapid nucleation at low annealing temperatures and slow crystal growth at higher temperatures, producing uniform, dense films with enhanced crystallinity [1]. The resulting p-i-n inverted solar cells achieved a power conversion efficiency (PCE) of 19.23% and exhibited significantly enhanced stability under 85 °C thermal stress [1]. In a separate study using an in situ ion-exchange approach, dimethylammonium acetate generated spontaneously from lead acetate and dimethylammonium iodide served as both a crystallization controller and a defect passivator, yielding champion inverted inorganic perovskite solar cells with a PCE of 21.23%—among the highest reported for IPSCs [2]. These crystallization-modulating and defect-passivating functions are not observed with ammonium acetate or methylammonium acetate at equivalent concentrations.

Perovskite Photovoltaics Crystallization Engineering Inorganic Solar Cells

Aqueous pH and Buffer Range: Dimethylammonium Acetate vs. Ammonium Acetate

The pH of an aqueous dimethylammonium acetate solution is calculated to be 7.75 (based on pKb of dimethylamine = 3.27 and pKa of acetic acid = 4.77, using the salt hydrolysis formula pH = 7 + ½(pKa − pKb)) [1]. This is approximately 0.75 pH units more basic than ammonium acetate solution (pH ≈ 7.0, where pKb of ammonia ≈ 4.75) [2]. Compared to methylammonium acetate (pH ≈ 7.35, pKb of methylamine ≈ 3.36) and trimethylammonium acetate (pH < 7.0 due to the absence of an acidic N–H proton), dimethylammonium acetate occupies a distinct weakly basic buffer niche [2]. This intermediate basicity makes it uniquely suited for analytical applications where a volatile, MS-compatible buffer with pH in the 7.5–8.0 range is required.

Buffer Chemistry Analytical Method Development pH Modulation

DMAC Solvent System Hydrolysis: Dimethylammonium Acetate as the Key Degradation Product

In the widely used cellulose solvent system N,N-dimethylacetamide/lithium chloride (DMAC/LiCl), trace water promotes the slow hydrolysis of DMAC to dimethylammonium acetate under reflux conditions, a reaction that is significantly accelerated by the presence of lithium chloride [1]. This hydrolysis pathway is specific to DMAC; in absolute (anhydrous) DMAC, no dimethylammonium acetate is formed—instead, five different condensation products (dominated by N,N-dimethylacetoacetamide) are generated, which subsequently react with carbohydrate reducing ends to form chromophoric furan derivatives that chemically alter the cellulose [1]. The formation of dimethylammonium acetate is therefore both a diagnostic marker of water contamination in the DMAC/LiCl system and a mitigator of more deleterious condensation side-reactions. This behavior is not observed with other amide solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under equivalent conditions.

Cellulose Processing Solvent Degradation DMAC-LiCl System

Validated Application Scenarios for N-Methylmethanamine Acetate Based on Quantitative Differentiation Evidence


Inorganic Perovskite Solar Cell Manufacturing: Crystallization Modulator and Defect Passivator

Dimethylammonium acetate is incorporated into CsPbI₃ precursor solutions to reduce the crystallization temperature from 200 °C to 150 °C—a 50 °C energy-saving reduction—while facilitating rapid nucleation, slow crystal growth, and simultaneous defect passivation [1]. This dual function has enabled champion power conversion efficiencies of 19.23%–21.23% in inverted inorganic perovskite solar cells, with maintained stability under 85 °C thermal stress [1][2]. Ammonium acetate, methylammonium acetate, and trimethylammonium acetate have not been reported to deliver comparable combined nucleation control, defect passivation, and thermal stability enhancement in this application, making dimethylammonium acetate the procurement-critical cation choice for perovskite photovoltaic R&D.

Soil Ecotoxicology and Herbicide Environmental Fate Studies

Dimethylammonium acetate serves as a reference herbicide active ingredient in soil microbial impact studies, where it produces a quantifiably distinct dehydrogenase inhibition profile (26.33 ± 0.9 µg TPF·g⁻¹·h⁻¹ at X3 rate) and unique mineral mobilization signature—significantly elevating Mn (to 7.29 mg·kg⁻¹), Ca, Mg, Na, K, Cu, and Zn levels relative to sulfonylurea–triazine comparator herbicides [3]. The compound also generates the highest recorded exchangeable acidity (0.85 Cmol·kg⁻¹) and electrical conductivity (1.75 Cmol·kg⁻¹) among tested herbicides [3]. Procurement of high-purity dimethylammonium acetate is essential for laboratories conducting standardized herbicide ecotoxicology assays, where substitution with other dimethylammonium salts (e.g., 2,4-D dimethylammonium) would introduce confounding active-ingredient effects.

DMAC/LiCl Cellulose Solvent System Quality Control and Degradation Monitoring

In cellulose dissolution and GPC analysis using the DMAC/LiCl solvent system, dimethylammonium acetate is the sole hydrolysis product formed when trace water is present under reflux, with the reaction accelerated by LiCl [4]. Unlike the condensation products formed in anhydrous DMAC—which produce chromophoric artifacts that chemically alter cellulose—dimethylammonium acetate formation is relatively benign but signals water contamination [4]. Analytical laboratories must procure authentic dimethylammonium acetate as a reference standard for HPLC, IC, or MS-based monitoring of solvent degradation in cellulose processing workflows, as the compound's identity and quantification directly inform solvent quality and the validity of GPC molecular weight determinations.

Volatile LC-MS Buffer Development Requiring Weakly Basic pH (~7.5–8.0)

Dimethylammonium acetate provides a calculated aqueous pH of 7.75, occupying a weakly basic buffer niche that ammonium acetate (pH ~7.0) and methylammonium acetate (pH ~7.35) cannot reach [5][6]. As the dimethylammonium cation and acetate anion are both volatile, this salt is theoretically compatible with electrospray ionization mass spectrometry (ESI-MS), analogous to other alkylammonium acetate buffers that suppress unwanted [M+Na]⁺ and [M+K]⁺ adduct formation while promoting a single dominant alkylammonium adduct ion [7]. Method development laboratories requiring a volatile buffer in the 7.5–8.0 pH range should specify dimethylammonium acetate rather than attempting to push ammonium acetate beyond its effective buffering range, which results in inadequate buffering capacity.

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